![molecular formula C21H21N3O4S B2577854 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941969-92-2](/img/structure/B2577854.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether, and an imidazole ring, which is a type of aromatic heterocycle . The molecule also contains a thioacetamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzo[d][1,3]dioxole and imidazole) would contribute to the molecule’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the thioacetamide group might undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups might affect its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from benzodiazepines bearing benzimidazole or benzothiazole and indole moieties showed potent antimicrobial activity against various bacteria and fungi. Their structure was confirmed through spectral studies, and their effectiveness was assessed through in vitro antimicrobial activity tests (Basavaraj S Naraboli & J. S. Biradar, 2017). Similarly, compounds with a benzimidazole base demonstrated antibacterial activity through synthesis, characterization, and biological evaluation (Kumaraswamy Gullapelli, M. Thupurani, & G. Brahmeshwari, 2014).
Antioxidant Activity
Novel compounds including those with thiazolidin and acetamide groups have been synthesized to assess their antioxidant potential. For example, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed significant antioxidant activity in various assays (Satish Koppireddi et al., 2013). This indicates the potential of these compounds in mitigating oxidative stress, which is a factor in many chronic diseases.
Anticancer Activity
Derivatives bearing heterocyclic rings, particularly those incorporating the benzothiazole structure, have been evaluated for their antitumor activity. These compounds were screened against a range of human tumor cell lines, revealing some with considerable anticancer properties (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015). This underscores the importance of these compounds in developing new cancer therapies.
Antioxidants for Industrial Applications
Some benzimidazole derivatives have been explored as antioxidants for base stock oils, indicating their potential beyond pharmaceuticals to industrial applications. The compounds exhibited an ability to enhance the oxidation stability of base oils, which could have significant implications for improving the lifespan and performance of industrial oils (J. Basta et al., 2017).
Anthelmintic Activity
Benzimidazole derivatives have also been synthesized and tested for their efficacy against Pheretima posthumous, showing promising anthelmintic activity. This suggests their potential use in treating parasitic worm infections (P. S. Kumar & J. Sahoo, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24-17(15-4-6-16(26-2)7-5-15)11-23-21(24)29-12-20(25)22-10-14-3-8-18-19(9-14)28-13-27-18/h3-9,11H,10,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHDFXIMJPRUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.